molecular formula C14H19ClN2O2 B6202950 tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1639149-78-2

tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No. B6202950
CAS RN: 1639149-78-2
M. Wt: 282.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (TBCT) is a chemical compound that has been studied for its potential applications in scientific research. TBCT is an alkylamino carboxylate with a unique structure and properties that make it useful in a variety of areas.

Scientific Research Applications

Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its potential applications in scientific research. It has been used as a substrate for the study of enzymes, as a component of a fluorescent probe for the detection of nitric oxide, and as a ligand for the study of metal-ion binding. It has also been used as a component of a fluorescent imaging agent for the study of tumor cells.

Mechanism of Action

Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its ability to interact with enzymes and metal ions. It binds to enzymes through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It binds to metal ions through electrostatic interactions and coordination bonds.
Biochemical and Physiological Effects
tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, to reduce the production of nitric oxide, and to bind to certain metal ions. It has also been shown to have an effect on the growth of tumor cells.

Advantages and Limitations for Lab Experiments

Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several advantages for use in laboratory experiments. It is relatively stable, easy to synthesize, and can be used in a variety of applications. However, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

Future research involving tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate could focus on its potential applications in drug development, its ability to interact with other molecules, and its potential use as a fluorescent imaging agent. Additionally, further research could be done to explore its potential use as a substrate for the study of enzymes and its ability to bind to metal ions.

Synthesis Methods

Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be synthesized through a multi-step process. The first step involves the alkylation of 4-chlorobenzaldehyde with tert-butyl bromide to form 4-chloro-3-tert-butylbenzaldehyde. This intermediate is then reacted with ethylenediamine to form the desired product, tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves the reaction of tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate with thionyl chloride and subsequent reaction with 8-chloro-1,2,3,4-tetrahydroisoquinoline.", "Starting Materials": [ "tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate", "thionyl chloride", "8-chloro-1,2,3,4-tetrahydroisoquinoline" ], "Reaction": [ "tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is reacted with thionyl chloride to form tert-butyl 5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate", "tert-butyl 5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is then reacted with 8-chloro-1,2,3,4-tetrahydroisoquinoline in the presence of a base to form tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate" ] }

CAS RN

1639149-78-2

Product Name

tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.8

Purity

95

Origin of Product

United States

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